

Application Note: Synthesis and Characterization of Acotiamide Impurity 8 Maleate

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Compound of Interest

Compound Name: Acotiamide impurity 8 Maleate

CAS No.: 185105-17-3

Cat. No.: B602142

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Introduction

Acotiamide, chemically known as N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide, is a gastroprokinetic agent used for the treatment of functional dyspepsia.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final drug product.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances.[4][5]

This application note provides a detailed guide for the synthesis and characterization of Acotiamide impurity 8, a process-related impurity of Acotiamide. The IUPAC name for Acotiamide impurity 8 is N-(2-(Diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido)thiazole-4-carboxamide.[6] This impurity is a positional isomer of Acotiamide, differing in the substitution pattern on the benzoyl ring. The synthesis of the maleate salt of this impurity is also described, which can be used as a reference standard for analytical method development, validation, and routine quality control of Acotiamide.

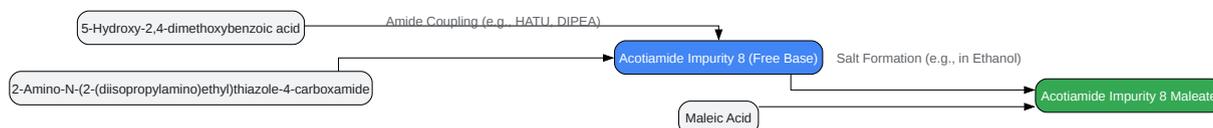
Part 1: Synthesis of Acotiamide Impurity 8 Maleate

The synthesis of Acotiamide impurity 8 is designed as a multi-step process, starting from a commercially available substituted benzoic acid. The rationale behind this synthetic strategy is to build the molecule in a convergent manner, ensuring high purity of the final compound.

Proposed Synthetic Pathway

The synthesis involves three main steps:

- Amide Coupling (Step 1): Reaction of 5-hydroxy-2,4-dimethoxybenzoic acid with 2-amino-N-(2-(diisopropylamino)ethyl)thiazole-4-carboxamide.
- Purification: Purification of the crude Acotiamide impurity 8 free base by column chromatography.
- Salt Formation: Reaction of the purified free base with maleic acid to form the stable maleate salt.



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Caption: Synthetic pathway for **Acotiamide Impurity 8 Maleate**.

Experimental Protocol: Synthesis

Materials and Reagents:

- 5-Hydroxy-2,4-dimethoxybenzoic acid
- 2-Amino-N-(2-(diisopropylamino)ethyl)thiazole-4-carboxamide

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Maleic acid
- Ethanol (EtOH)

Step 1: Synthesis of Acotiamide Impurity 8 (Free Base)

- To a solution of 5-hydroxy-2,4-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add a solution of 2-amino-N-(2-(diisopropylamino)ethyl)thiazole-4-carboxamide (1.0 eq) in anhydrous DMF.
- Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

- Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield Acotiamide impurity 8 as a solid.

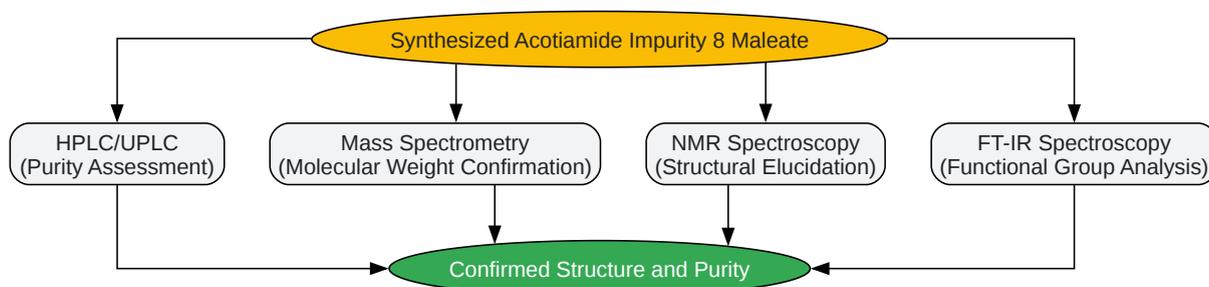
Step 3: Formation of Maleate Salt

- Dissolve the purified Acotiamide impurity 8 free base in a minimal amount of warm ethanol.
- In a separate flask, dissolve maleic acid (1.05 eq) in warm ethanol.
- Add the maleic acid solution dropwise to the solution of the free base with stirring.
- Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation.
- Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain **Acotiamide impurity 8 maleate**.

Part 2: Characterization of Acotiamide Impurity 8 Maleate

A comprehensive characterization of the synthesized impurity is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Analytical Characterization Workflow



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Caption: Analytical workflow for the characterization of **Acotiamide Impurity 8 Maleate**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Protocol:

- Instrument: Agilent 1260 Infinity II LC System or equivalent.
- Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 μ m.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-18.1 min: 95% to 5% B

- 18.1-22 min: 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Expected Results:

Compound	Retention Time (min)	Purity (%)
Acotiamide Impurity 8 Maleate	Approx. 10.5	> 98.0

Mass Spectrometry (MS) for Molecular Weight Determination

Protocol:

- Instrument: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Mass Range: 100-1000 m/z.
- Capillary Voltage: 3500 V.
- Fragmentor Voltage: 175 V.
- Gas Temperature: 325 °C.
- Sheath Gas Flow: 11 L/min.

- Sample Infusion: Direct infusion of the sample dissolved in methanol at a concentration of 10 $\mu\text{g/mL}$.

Expected Results:

Compound	Molecular Formula	Calculated Monoisotopic Mass (Da)	Observed [M+H] ⁺ (m/z)
Acotiamide Impurity 8	C ₂₁ H ₃₀ N ₄ O ₅ S	450.1937	451.1999

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Protocol:

- Instrument: Bruker Avance III HD 400 MHz spectrometer or equivalent.
- Solvent: DMSO-d₆.
- Techniques: ¹H NMR, ¹³C NMR.

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ , ppm):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~12.5 (broad s)	br s	1H	Ar-OH
~8.5 (t)	t	1H	-NH-CH ₂ -
~8.2 (s)	s	1H	Thiazole-H
~7.8 (s)	s	1H	Ar-H
~6.8 (s)	s	1H	Ar-H
~3.9 (s)	s	3H	-OCH ₃
~3.8 (s)	s	3H	-OCH ₃
~3.5 (q)	q	2H	-NH-CH ₂ -
~3.1 (septet)	septet	2H	-CH(CH ₃) ₂
~2.8 (t)	t	2H	-CH ₂ -N(iPr) ₂
~1.2 (d)	d	12H	-CH(CH ₃) ₂

Note: The protons of the maleate counter-ion will also be visible in the spectrum, typically as a singlet around 6.0-6.3 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

- Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
- Technique: Attenuated Total Reflectance (ATR).
- Scan Range: 4000-400 cm⁻¹.

Expected Characteristic Peaks (cm⁻¹):

Wavenumber (cm ⁻¹)	Functional Group
~3300-3400	O-H stretch (phenolic)
~3200-3300	N-H stretch (amide)
~2970	C-H stretch (aliphatic)
~1680	C=O stretch (amide I)
~1640	C=O stretch (amide I)
~1540	N-H bend (amide II)
~1270, 1030	C-O stretch (aryl ether)

Conclusion

This application note provides a comprehensive and scientifically sound methodology for the synthesis and characterization of **Acotiamide impurity 8 maleate**. The detailed protocols and expected results serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of Acotiamide. The availability of a well-characterized impurity standard is paramount for the development of robust analytical methods to ensure the safety and quality of the final pharmaceutical product, in line with global regulatory expectations.

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